N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminophenol with various aldehydes or ketones to form the benzoxazole core . . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can be compared with other benzoxazole derivatives, such as:
Properties
Molecular Formula |
C25H17N3O5 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C25H17N3O5/c1-15-8-9-22-20(12-15)27-25(33-22)17-5-2-6-18(13-17)26-24(29)23-11-10-21(32-23)16-4-3-7-19(14-16)28(30)31/h2-14H,1H3,(H,26,29) |
InChI Key |
ISRSARZBHLLXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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